![molecular formula C9H13NO3S B2860852 2-[4-(氨基甲基)苯磺酰基]乙醇 CAS No. 739326-23-9](/img/structure/B2860852.png)

2-[4-(氨基甲基)苯磺酰基]乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

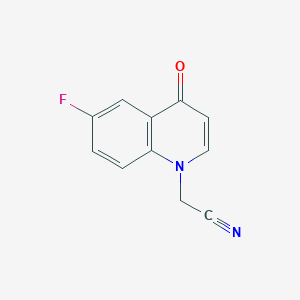

“2-[4-(Aminomethyl)benzenesulfonyl]ethan-1-ol” is a chemical compound with the CAS Number: 739326-23-9 . It has a molecular weight of 215.27 and its IUPAC name is 2-((4-(aminomethyl)phenyl)sulfonyl)ethan-1-ol . The compound is typically stored at 4 degrees Celsius and is usually in the form of a powder .

Molecular Structure Analysis

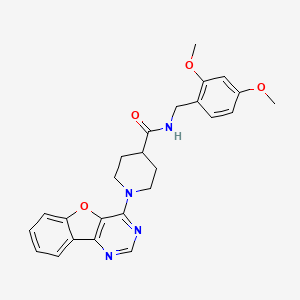

The InChI code for this compound is 1S/C9H13NO3S/c10-7-8-1-3-9(4-2-8)14(12,13)6-5-11/h1-4,11H,5-7,10H2 . This indicates that the compound has a benzene ring (C6H4) with an aminomethyl group (-CH2NH2) and a sulfonyl group (-SO2-) attached to it. The sulfonyl group is further connected to an ethanol group (-CH2CH2OH).Physical And Chemical Properties Analysis

The compound is a powder and is stored at 4 degrees Celsius . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the search results.科学研究应用

Antibacterial Agents

This compound has been evaluated for its potential as an antibacterial agent. Studies have shown that derivatives containing the sulfone group, like 2-[4-(Aminomethyl)benzenesulfonyl]ethan-1-ol , exhibit significant antibacterial activities . These activities are particularly effective against pathogens such as Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri , which are known to cause diseases in plants like rice and citrus, respectively .

Synthesis of Sulfone Derivatives

The compound serves as a precursor in the synthesis of various sulfone derivatives. These derivatives are important due to their wide range of biological activities, including antibacterial, antifungal, and antiviral properties .

Agricultural Applications

In agriculture, the antibacterial properties of sulfone derivatives can be harnessed to protect crops from bacterial infections. This is crucial for preventing yield loss in staple crops such as rice, which can be severely affected by bacterial leaf blight .

Environmental Safety

The development of new antibacterial agents from this compound could lead to alternatives that are safer for the environment. Traditional bactericides often lead to drug resistance and can be harmful to the ecosystem. Sulfone derivatives offer a promising solution to these issues .

Pharmaceutical Research

In pharmaceuticals, the compound’s derivatives could be used to develop new drugs with antibacterial properties. This is especially important in the fight against drug-resistant bacteria .

Chemical Synthesis

2-[4-(Aminomethyl)benzenesulfonyl]ethan-1-ol: can be used in chemical synthesis processes as a building block for more complex molecules. Its reactivity with various agents can lead to the creation of a multitude of useful compounds .

Solvent Interactions

The compound has been studied for its interactions with solvents, such as supercritical CO2. These interactions are important for understanding and improving reaction conditions in chemical processes .

Catalyst Protection

Research has indicated that the compound can interact with CO2 to prevent the deactivation of catalysts in certain reactions. This is particularly relevant for reactions like the Heck coupling, where the protection of the catalyst can lead to improved yields .

安全和危害

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 , which provide guidance on how to handle the compound safely.

属性

IUPAC Name |

2-[4-(aminomethyl)phenyl]sulfonylethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c10-7-8-1-3-9(4-2-8)14(12,13)6-5-11/h1-4,11H,5-7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFHKQOYOOBBCIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)S(=O)(=O)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Aminomethyl)benzenesulfonyl]ethan-1-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-Chlorophenyl)-2-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B2860769.png)

![N-(2,4-dimethylphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2860778.png)

![2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde O-methyloxime](/img/structure/B2860779.png)

![N,N-diethyl-3-mercapto[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2860782.png)

![3-(4-Ethoxyphenyl)sulfonyl-1-[(4-fluorophenyl)methyl]-6-methoxyquinolin-4-one](/img/structure/B2860783.png)

![2-[6-Hydroxy-5-(trifluoromethyl)pyridazin-3-yl]acetonitrile](/img/structure/B2860785.png)

![(Z)-4-(2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetyl)hydrazinyl)-4-oxobut-2-enoic acid](/img/structure/B2860790.png)

![5-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)furan-2-carboxamide](/img/structure/B2860792.png)